(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various enzymes and receptors, contributing to the understanding of biochemical pathways.
Medicine
Medicinally, pyrazole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives like:
- 1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
Uniqueness
The uniqueness of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
618444-44-3 |
---|---|
Molecular Formula |
C17H14ClFN2O2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H14ClFN2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)13-4-7-16(19)15(18)8-13/h2-9,22H,10H2,1H3 |
InChI Key |
SDMAORRINMSYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.